molecular formula C16H8BrClN2O B14875791 3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline

3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline

Cat. No.: B14875791
M. Wt: 359.60 g/mol
InChI Key: OYLULPNOCYGGGD-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the furoquinoxaline family This compound is characterized by the presence of a bromine atom at the 3-position and a 4-chlorophenyl group attached to the furoquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce furoquinoxaline derivatives with altered functional groups.

Scientific Research Applications

3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(4-chlorophenyl)furo[2,3-b]quinoxaline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C16H8BrClN2O

Molecular Weight

359.60 g/mol

IUPAC Name

3-bromo-2-(4-chlorophenyl)furo[3,2-b]quinoxaline

InChI

InChI=1S/C16H8BrClN2O/c17-13-14-16(20-12-4-2-1-3-11(12)19-14)21-15(13)9-5-7-10(18)8-6-9/h1-8H

InChI Key

OYLULPNOCYGGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(OC3=N2)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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